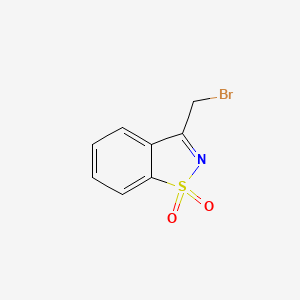
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Overview
Description
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione, also known as BMDBM, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of thiazole and has been shown to have a wide range of biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like cereblon (crbn), which is a protein targeted by a class of immunomodulatory drugs .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
For instance, Cereblon modulators can inhibit tumour necrosis factor-alpha (TNF-α), a cytokine produced by macrophages of the immune system and a mediator of inflammatory response .
Pharmacokinetics
Similar compounds have been synthesized using compound 3 (3-aminopiperidine-2,6-dione) treated with a nitro-substituted methyl 2-(bromomethyl) benzoate, and hydrogenation of the nitro group .
Result of Action
Similar compounds have been known to have anti-angiogenic and anti-inflammatory properties .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Advantages and Limitations for Lab Experiments
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has several advantages for lab experiments. It is a relatively easy compound to synthesize and purify. It has also been extensively studied for its biological activities, making it a promising tool for various research applications. However, there are also limitations to its use. This compound has been shown to have low solubility in water, which can limit its use in certain experiments. Its potential toxicity also needs to be carefully considered when using it in experiments.
Future Directions
There are several future directions for research on 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific molecular targets of this compound. This will help to better understand its mechanism of action and potential uses. The development of more water-soluble derivatives of this compound is also an area of future research. Finally, the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems is an area of research that has promising applications.
Scientific Research Applications
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has been extensively studied for its potential use in various scientific research applications. It has been shown to have anticancer, antiviral, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Its ability to selectively bind to certain metal ions makes it a promising tool for the detection of metal ions in biological samples.
properties
IUPAC Name |
3-(bromomethyl)-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c9-5-7-6-3-1-2-4-8(6)13(11,12)10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFHJUGBYKSCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492052 | |
| Record name | 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62054-43-7 | |
| Record name | 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



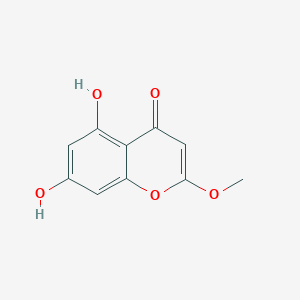
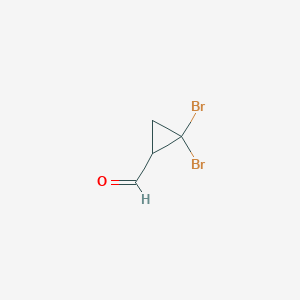

![ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658675.png)
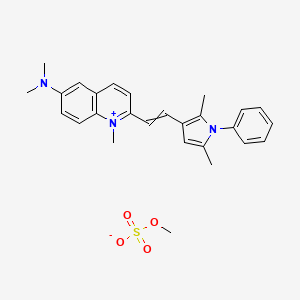
![N-[(Furan-2-yl)methyl]-2-(4-{[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1658678.png)
![N-benzyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B1658679.png)
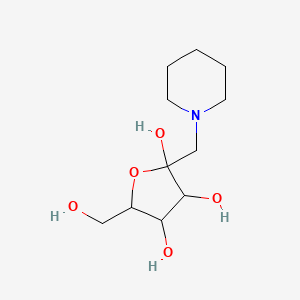
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B1658684.png)
![5-[(2-Chloro-4,5-dimethoxyphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658687.png)

![N-[[4-benzyl-5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B1658690.png)
![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B1658691.png)
![1-[4-[4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]phenyl]ethanone](/img/structure/B1658692.png)